molecular formula C10H8FNO2 B174560 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid CAS No. 16381-46-7

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B174560
CAS No.: 16381-46-7
M. Wt: 193.17 g/mol
InChI Key: XNWVWEWWPNKNJX-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.18 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8FNO2/c1-5-7-4-6 (11)2-3-8 (7)12-9 (5)10 (13)14/h2-4,12H,1H3, (H,13,14) . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 412.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 50.3±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 134.9±3.0 cm3 .

Scientific Research Applications

Indole Derivatives Synthesis

Indole and its derivatives, including 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, have been the focus of extensive research due to their presence in natural alkaloids and pharmaceuticals. The synthetic routes to indoles have been explored thoroughly, highlighting the chemical versatility of indole derivatives for various applications, including drug discovery and material science. The review by Taber and Tirunahari (2011) presents a comprehensive framework for classifying all indole syntheses, emphasizing the strategic approaches to the indole nucleus construction, which could potentially include derivatives like this compound. This work underscores the significance of indole chemistry in organic synthesis and its application in developing new pharmaceuticals and materials (Taber & Tirunahari, 2011).

Fluorinated Compounds in Medicine

Fluorinated compounds, like this compound, play a crucial role in medicinal chemistry due to the unique properties conferred by the fluorine atom. Gmeiner (2020) discusses the advancements in fluorine chemistry, particularly focusing on fluorinated pyrimidines for cancer treatment. Although this review primarily centers on 5-Fluorouracil, it illustrates the broader context of using fluorinated indoles in developing therapeutic agents, given their structural similarity and potential biological activity. Such compounds are explored for their roles in inhibiting various biological targets, showcasing the importance of fluorination in enhancing drug properties (Gmeiner, 2020).

Environmental and Biological Impacts

The study of fluorinated alternatives to long-chain perfluoroalkyl substances, as reviewed by Wang et al. (2013), highlights the environmental significance of fluorinated compounds. Although this review focuses on perfluoroalkyl carboxylic acids and sulfonic acids, it indirectly pertains to the environmental and biological relevance of structurally complex fluorinated molecules like this compound. The research underscores the necessity for understanding the environmental fate, biological effects, and potential risks of fluorinated compounds, which could extend to the study of this compound derivatives (Wang et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 1H-Indole-2-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Indole derivatives, including 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, are of significant interest due to their diverse biological and clinical applications . They are often used in the synthesis of biologically active compounds for the treatment of various disorders . Future research may focus on exploring these applications further and developing new synthesis methods for indole derivatives .

Mechanism of Action

Target of Action

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a fundamental scaffold in many biologically active molecules. Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .

Mode of Action

The mode of action of indole derivatives, including this compound, involves their interaction with their targets, leading to various biological changes

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to diverse biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Properties

IUPAC Name

5-fluoro-3-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWVWEWWPNKNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360638
Record name 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16381-46-7
Record name 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16381-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20360638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-3-methyl-1H-indole-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate (8.3 g, 37.5 mmol) and potassium hydroxide (6.3 g, 112.5 mmol) in a mixture of ethanol (20 mL) and water (15 mL) was heated at reflux for 1 hour. The volume was reduced to 10 mL under reduced pressure and the solution brought to an acidic pH with a 3N aqueous solution of hydrochloric acid. The resulting precipitate was filtered, washed with water (100 mL) and dried in vacuo at 80° C. overnight to afford 5-fluoro-3-methyl-1H-indole-2-carboxylic acid as a white solid. MS (ES) m/z 192.0
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